Cytotoxicity vs. Air-Stable Analogs in HCT-116
The parent compound TMC-205 is substantially less potent than its synthetic, air-stable analogues in a colon cancer model. TMC-205 exhibits a GI50 of 68 μM in HCT-116 cells, whereas analogues developed in the same study are 2- to 8-fold more cytotoxic [1]. This directly quantifies the potency gap that can be closed through structural modification, establishing TMC-205 as the essential benchmark for SAR studies.
| Evidence Dimension | Cytotoxicity (Growth Inhibition) |
|---|---|
| Target Compound Data | GI50 = 68 μM in HCT-116 cells |
| Comparator Or Baseline | Synthetic air-stable analogues of TMC-205 |
| Quantified Difference | 2- to 8-fold more potent than TMC-205 (lower GI50) |
| Conditions | HCT-116 human colon cancer cell line; 72-hour MTS assay |
Why This Matters
This provides a clear, quantitative benchmark for TMC-205's baseline potency, which is essential for researchers validating new analogues or selecting a control compound for cytotoxicity experiments.
- [1] Gao Y, Osman S, Koide K. Total Synthesis and Biological Studies of TMC-205 and Analogues as Anticancer Agents and Activators of SV40 Promoter. ACS Med Chem Lett. 2014 Jun 23;5(8):863-7. doi: 10.1021/ml500025p. PMID: 25147604; PMCID: PMC4137371. View Source
